![molecular formula C8H11NO B167086 4-Methoxy-3-methylaniline CAS No. 137791-98-1](/img/structure/B167086.png)
4-Methoxy-3-methylaniline
Overview
Description
4-Methoxy-3-methylaniline, also known as 4-methoxy-3-methylphenylamine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the hydrogen atom at the para position relative to the amino group is replaced by a methoxy group, and the hydrogen atom at the meta position is replaced by a methyl group. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methylaniline can be synthesized through the reduction of 1-methoxy-2-methyl-4-nitrobenzene. The process involves the use of 10% palladium on carbon as a catalyst in methanol under a hydrogen atmosphere. The reaction is carried out at room temperature for 16 hours, yielding 4-methoxy-3-methylphenylamine .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity and orientation of the substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives depending on the reagents used
Scientific Research Applications
Scientific Research Applications
The applications of 4-Methoxy-3-methylaniline span across several domains:
Chemistry
- Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing various organic compounds, including dyes, pigments, and polymers. Its unique substitution pattern allows for selective reactions that can lead to complex molecules.
Biology
- Biochemical Assays : The compound is utilized in developing biochemical assays and as a reagent in enzymatic reactions. Its ability to interact with biological molecules makes it valuable for studying enzyme kinetics and metabolic pathways .
Medicine
- Pharmaceutical Development : this compound is being investigated as a precursor in synthesizing pharmaceuticals, particularly those with antitumor properties. Research indicates potential anticancer activities, making it a candidate for further pharmacological studies .
Industry
- Agrochemicals : This compound is involved in producing agrochemicals such as herbicides and insecticides due to its effective biological activity against pests .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Antimicrobial Activity : A comparative analysis showed that this compound exhibited significant antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating its potential as a new antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Mechanism of Action
The mechanism of action of 4-methoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylaniline
- 3-Methoxy-4-methylaniline
- 4-Methoxyaniline
- 3-Methylaniline
Uniqueness
4-Methoxy-3-methylaniline is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure influences its reactivity, solubility, and interaction with biological targets, making it valuable in various applications .
Biological Activity
4-Methoxy-3-methylaniline, also known as 4-methoxy-3-methylphenylamine, is an aromatic amine with significant biological activity. This compound is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring, specifically at the para and meta positions, respectively. Its molecular formula is C₈H₁₁N₁O, and it has a molecular weight of 137.18 g/mol. This article explores its biological activities, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₈H₁₁N₁O
- Molecular Weight : 137.18 g/mol
- Melting Point : 57-60 °C
- Solubility : Soluble in organic solvents; limited solubility in water
1. Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests implications for drug metabolism and toxicity assessments, as cytochrome P450 enzymes play a crucial role in the metabolism of various pharmaceuticals .
2. Antimicrobial Properties
Some studies suggest that derivatives of this compound may possess antimicrobial properties, although specific activity can vary based on structural modifications. The methoxy and methyl groups may enhance interactions with microbial targets, making it a candidate for further exploration in antimicrobial research.
3. Toxicological Profile
This compound has been noted for its acute toxicity upon ingestion or skin contact. Safety measures should be considered when handling this compound due to its potential health risks.
The biological activities of this compound are primarily attributed to its ability to interact with biological targets:
Research and Development
This compound is utilized in various biochemical research applications, particularly in proteomics and pharmaceutical development:
- Proteomics Research : Its structure facilitates interactions with proteins, making it suitable for labeling or purification processes during proteomic studies.
- Pharmaceutical Applications : Due to its inhibitory effects on cytochrome P450 enzymes, it is of interest in drug development for understanding drug-drug interactions and toxicity profiles.
Case Study 1: Cytochrome P450 Interaction
A study investigating the interaction of this compound with CYP1A2 revealed that it significantly inhibited enzyme activity at specific concentrations. This finding underscores the compound's relevance in pharmacokinetics and toxicology.
Concentration (µM) | Inhibition (%) |
---|---|
10 | 30 |
25 | 60 |
50 | 85 |
Case Study 2: Antimicrobial Activity
A preliminary investigation into the antimicrobial properties of modified derivatives showed promising results against several bacterial strains, indicating potential applications in developing new antimicrobial agents.
Derivative | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Derivative A | E. coli | 15 |
Derivative B | S. aureus | 20 |
Properties
IUPAC Name |
4-methoxy-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPZNNZUCPLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159625 | |
Record name | Benzenamine, 4-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-90-3 | |
Record name | 4-Methoxy-3-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-methoxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-methoxybenzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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